7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
説明
Structure
3D Structure
特性
IUPAC Name |
7-[(pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)16-9-6-15(7-10-16)19(28-18-5-1-2-12-26-18)17-11-8-14-4-3-13-27-20(14)21(17)29/h1-13,19,29H,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQPPWIRWLBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325474-22-4 | |
| Record name | 7-{[(pyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
合成経路と反応条件
7-{[(ピリジン-2-イル)アミノ][4-(トリフルオロメチル)フェニル]メチル}キノリン-8-オールの合成は、通常、中間体の調製から始まる複数のステップを伴います。 一般的な方法の1つは、ウルマン型カップリング反応です。ここで、2-ブロモベンズアルデヒドからの臭素の求核置換は、アジ化ナトリウムでアジド錯体中間体を生成します 。 この中間体は、還元的脱離に続いて脱水環状縮合を行い、目的のキノリン構造を形成します 。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が用いられる場合があります。 このプロセスには、通常、高品質の試薬、制御された反応環境、および最終生成物を分離するための再結晶やクロマトグラフィーなどの精製技術が含まれます 。
化学反応の分析
科学研究への応用
7-{[(ピリジン-2-イル)アミノ][4-(トリフルオロメチル)フェニル]メチル}キノリン-8-オールは、次のような科学研究への応用がいくつかあります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 生体イメージングのための蛍光プローブとしての可能性について調査されています。
医学: 抗がん作用や抗菌作用など、治療効果の可能性について研究されています。
科学的研究の応用
Medicinal Chemistry
This compound exhibits potential as a therapeutic agent due to its structural properties, which allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives selectively inhibited cancer cell lines, suggesting a potential mechanism for targeted cancer therapy .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.
Case Study:
In vitro studies have shown that this compound exhibits significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
Biological Research
7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol has been utilized in biological research to understand its interaction with specific proteins and enzymes.
Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing drugs targeting metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Protein Kinase A | 12.5 | Journal of Enzyme Inhibition |
| Cyclooxygenase | 8.0 | Biochemical Pharmacology |
Synthesis and Development
The synthesis of 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol involves multi-step reactions that enhance its pharmacological properties.
Synthetic Pathways
Several synthetic routes have been explored to optimize yield and purity, including:
- Condensation Reactions : Combining pyridine derivatives with quinoline substrates.
- Functional Group Modifications : Introducing trifluoromethyl groups to enhance biological activity.
作用機序
類似化合物の比較
類似化合物
4-アミノ-2-(トリフルオロメチル)ピリジン: トリフルオロメチル基とピリジン環が類似しています.
キノリン誘導体: キノリンコア構造を持つ化合物で、しばしば医薬品研究で使用されます.
独自性
7-{[(ピリジン-2-イル)アミノ][4-(トリフルオロメチル)フェニル]メチル}キノリン-8-オールは、キノリンコア、ピリジン環、トリフルオロメチル基を組み合わせているため、独特です。 このユニークな構造は、さまざまな科学的アプリケーションにとって価値のある特定の化学的および物理的特性を付与します.
類似化合物との比較
Structural and Functional Comparison with Analogues
Substituent Variations on the Pyridine Ring
Modifications to the pyridine ring significantly influence synthetic yields and biological activity:
Key Observations :
Variations in the Aryl Group
The aryl group’s substitution pattern impacts physicochemical properties and bioactivity:
Key Observations :
- Trifluoromethyl groups at the 4-position (target compound) balance lipophilicity and steric bulk, optimizing cellular uptake and target engagement .
- Bis(trifluoromethyl) substitution (compound 29) increases molecular weight and logP but may reduce solubility .
HMGB1-Mediated Caspase-11 Inhibition
The target compound (referred to as 8-ol in ) directly binds HMGB1, altering its conformation and blocking LPS cytosolic delivery, thereby inhibiting caspase-11 signaling. This activity is absent in analogues lacking the trifluoromethylphenyl group (e.g., compound 3) .
Cytoprotective Effects
Compounds with fluorinated aryl groups (e.g., 28, 30) show higher cytoprotective yields (35–90%) compared to non-fluorinated derivatives, likely due to enhanced membrane permeability .
生物活性
The compound 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol is a novel derivative belonging to the quinoline family, which is known for its diverse biological activities. This compound has gained attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and implications for drug development.
Chemical Structure
The chemical structure of 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Metal Chelation : The quinoline moiety exhibits metal-binding properties, which can disrupt metal ion homeostasis in cells, potentially leading to cytotoxic effects in cancer cells.
- Enzyme Inhibition : The compound has shown inhibitory activity against key enzymes involved in cell proliferation and survival, such as the mTOR pathway, which is crucial for cancer cell growth and metabolism .
- Antioxidant Activity : Preliminary studies indicate that it may exert protective effects against oxidative stress by modulating the expression of antioxidant genes .
Biological Activity Assays
The efficacy of 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol has been evaluated through various biological assays:
Cytotoxicity Assays
Table 1 summarizes the IC50 values obtained from cytotoxicity assays against different cancer cell lines:
These results indicate that the compound exhibits potent cytotoxic effects, particularly against breast cancer cells.
Enzyme Inhibition Assays
The compound's ability to inhibit specific enzymes was assessed in vitro:
The low IC50 value for mTOR inhibition suggests strong potential for therapeutic application in cancer treatment.
Case Studies
Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases:
- Alzheimer's Disease : In a study involving animal models, the compound demonstrated significant neuroprotective effects by reducing amyloid-beta levels and improving cognitive function .
- Diabetes Management : The compound showed promising results in inhibiting alpha-amylase, suggesting potential use as an anti-diabetic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol, and how are intermediates purified?
- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves condensation of quinolin-8-ol derivatives with pyridin-2-ylamine and 4-(trifluoromethyl)benzyl halides. For example, heating intermediates with potassium carbonate in DMF facilitates nucleophilic substitution, followed by purification via crystallization or column chromatography .
- Key Considerations : Solvent choice (e.g., DMF for polar aprotic conditions) and base (e.g., K₂CO₃) influence reaction efficiency. Crystallization from ethanol/water mixtures is often used to isolate high-purity intermediates .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are prioritized?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₁H₁₇F₃N₃O, MW 327.4 g/mol). Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and amine (-NH) .
- Key Data : XLogP3 values (~4.3) predict lipophilicity, critical for bioavailability studies. Hydrogen bond donor/acceptor counts (2/4) guide solubility assessments .
Q. What in vitro assays are recommended for preliminary biological screening (e.g., antimicrobial or anticancer activity)?
- Methodology : Standard assays include:
- Antimicrobial : Broth microdilution (MIC against Gram-positive/negative bacteria, fungi).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?
- Methodology : Design of Experiments (DoE) evaluates variables (temperature, solvent, stoichiometry). For example:
- Solvent Optimization : Replacing DMF with acetonitrile may reduce side reactions.
- Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl-amine bond formation .
- Case Study : A 15% yield increase was achieved by adjusting the benzyl halide:quinolin-8-ol ratio from 1:1 to 1.2:1 in DMF at 80°C .
Q. What computational strategies predict the compound’s binding modes with biological targets (e.g., kinases)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with ATP-binding pockets. Key steps:
Prepare ligand (compound) and receptor (kinase PDB ID: 4LL) structures.
Calculate binding free energies (ΔG) and validate with experimental IC₅₀ data .
- Insights : The trifluoromethyl group enhances hydrophobic interactions, while the quinolin-8-ol moiety chelates Mg²⁺ in kinase active sites .
Q. How do structural modifications (e.g., substituting pyridine with morpholine) alter bioactivity?
- Case Study : Replacing pyridin-2-ylamine with morpholine in a derivative increased antimicrobial potency (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus). This suggests improved membrane penetration due to increased polarity .
- Methodology : Synthesize analogs via isosteric replacement, then compare bioactivity and physicochemical properties (logP, solubility) .
Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ values) be resolved?
- Analysis : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
